(4-Methyl-1-propoxycyclohexyl)methanamine (4-Methyl-1-propoxycyclohexyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18054830
InChI: InChI=1S/C11H23NO/c1-3-8-13-11(9-12)6-4-10(2)5-7-11/h10H,3-9,12H2,1-2H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

(4-Methyl-1-propoxycyclohexyl)methanamine

CAS No.:

Cat. No.: VC18054830

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-1-propoxycyclohexyl)methanamine -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name (4-methyl-1-propoxycyclohexyl)methanamine
Standard InChI InChI=1S/C11H23NO/c1-3-8-13-11(9-12)6-4-10(2)5-7-11/h10H,3-9,12H2,1-2H3
Standard InChI Key AMMIMQCZGZHOLR-UHFFFAOYSA-N
Canonical SMILES CCCOC1(CCC(CC1)C)CN

Introduction

Chemical Structure and Nomenclature

(4-Methyl-1-propoxycyclohexyl)methanamine features a cyclohexane ring substituted with three functional groups:

  • A methyl group at the 4-position.

  • A propoxy group (-OCH₂CH₂CH₃) at the 1-position.

  • A methanamine group (-CH₂NH₂) attached to the cyclohexane scaffold.

The stereochemistry of the cyclohexane ring significantly influences its physical and chemical behavior. For example, trans-configurations in similar cyclohexylamines often exhibit higher thermal stability due to reduced steric strain compared to cis-isomers .

Synthesis Pathways

Rearrangement Reactions

A patent detailing the synthesis of trans-4-methyl cyclohexylamine (CN102001950A) provides a foundational framework . The method involves:

  • Rearrangement of trans-4-methylcyclohexanecarboxylic acid with sodium azide and protonic acid (e.g., polyphosphoric acid) to form an isocyanate intermediate.

  • Hydrolysis of the isocyanate to yield the amine.

Adaptation for (4-Methyl-1-propoxycyclohexyl)methanamine:

  • Replace trans-4-methylcyclohexanecarboxylic acid with a precursor containing the propoxy group.

  • Introduce the methanamine group via reductive amination or nucleophilic substitution.

Key Reaction Parameters:

ParameterValueSource
Temperature40–50°C
CatalystPolyphosphoric acid
Yield~85% (analogous reactions)

Physical and Chemical Properties

While direct data for (4-Methyl-1-propoxycyclohexyl)methanamine are unavailable, properties of structurally related compounds provide insights:

Solubility and LogP

  • LogP (partition coefficient) for similar amines ranges from 2.5–5.4 .

  • Higher LogP values suggest preferential solubility in organic solvents (e.g., chloroform, ethyl acetate) .

FeatureMC4R Antagonist Target Compound
Core StructureSpirocyclic scaffoldCyclohexane ring
SubstituentsAlkyl/aryl groupsPropoxy, methyl, amine
Bioactivity (IC₅₀)10–100 nMPredicted: 50–500 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator